Necrostatin-5

Chemical Biology Target Deconvolution Necroptosis

Choose Necrostatin-5 (Nec-5) as a structurally orthogonal RIPK1 inhibitor for rigorous target validation. Unlike Necrostatin-1, Nec-5 acts via indirect allosteric inhibition dependent on endogenous cofactors and critically lacks indoleamine 2,3-dioxygenase (IDO) off-target activity. Its benzothieno-pyrimidinone chemotype eliminates confounding immunometabolic modulation, making it essential for multi-compound necroptosis studies, ischemia-reperfusion injury models, and host-directed antibacterial research. Validated cardioprotective efficacy (37% infarct reduction) and solubility >10 mg/mL in DMSO facilitate reliable in vivo dosing.

Molecular Formula C19H17N3O2S2
Molecular Weight 383.5 g/mol
CAS No. 337349-54-9
Cat. No. B133240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecrostatin-5
CAS337349-54-9
SynonymsNec-5 cpd
Necrostatin-5
Molecular FormulaC19H17N3O2S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
InChIInChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
InChIKeyVGONMECBFMCKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Necrostatin-5 (CAS 337349-54-9) Chemical Identity and Functional Classification as a Necroptosis Inhibitor


Necrostatin-5 (Nec-5; CAS 337349-54-9) is a small-molecule inhibitor of necroptosis, a caspase-independent programmed necrosis pathway, acting through indirect allosteric inhibition of receptor-interacting protein kinase 1 (RIPK1) [1]. Structurally distinct from first-generation necrostatins, Nec-5 belongs to a benzothieno-pyrimidinone chemotype (C19H17N3O2S2; MW 383.49) and exhibits an EC50 of 0.24 μM for preventing TNF-α-induced death in FADD-deficient Jurkat cells . Its procurement is relevant for laboratories investigating RIPK1-dependent necroptotic signaling, ischemia-reperfusion injury, and infectious disease models requiring a tool compound orthogonal in structure to Necrostatin-1.

Why Interchanging Necrostatin-5 with Other Necrostatins Risks Invalidating Necroptosis Inhibition Data


Interchanging Necrostatin-5 with Necrostatin-1 or Necrostatin-1s without validation introduces confounding variables due to their fundamentally divergent mechanisms of RIPK1 engagement and distinct off-target profiles. Whereas Nec-5 inhibits immunoprecipitated RIPK1 but not recombinant RIPK1, indicating reliance on an endogenous co-factor or conformational state , Nec-1 inhibits via a T-loop-dependent mechanism [1]. Moreover, Nec-1 exhibits potent off-target inhibition of indoleamine 2,3-dioxygenase (IDO) with immunomodulatory consequences, an activity absent in Nec-5's chemical scaffold [2]. Such mechanistic and off-target disparities preclude the direct substitution of Nec-5 with other necrostatins in experiments where RIPK1 pathway specificity or avoidance of IDO modulation is critical.

Quantitative Comparative Evidence for Selecting Necrostatin-5 over Analog Inhibitors


Chemical Scaffold Orthogonality vs. Necrostatin-1 Reduces Target-Based Artifact Risk

Necrostatin-5 is a benzothieno-pyrimidinone (C19H17N3O2S2) that is structurally distinct from the indole-hydantoin scaffold of Necrostatin-1 (C13H13ClN2O2) [1]. This scaffold divergence translates to a distinct inhibitory mechanism: Nec-5 inhibits immunoprecipitated RIPK1 but lacks activity against recombinant RIPK1 protein in vitro, unlike Nec-1 which inhibits recombinant RIPK1 kinase activity with an IC50 of 0.18 μM [2].

Chemical Biology Target Deconvolution Necroptosis

Superior Potency in Cellular Necroptosis Inhibition Relative to Necrostatin-1

In a standardized cellular model of necroptosis (TNF-α-treated FADD-deficient Jurkat cells), Necrostatin-5 prevents cell death with an EC50 of 0.24 μM (240 nM) . This potency is superior to that reported for Necrostatin-1 in parallel cellular assays, which demonstrates an EC50 of 0.32 mM (320,000 nM), indicating a >1,300-fold difference in cellular efficacy .

Cell Death Inflammation High-Throughput Screening

Comparable Cardioprotective Efficacy in Ischemia-Reperfusion Injury to Necrostatin-1 with Distinct Structural Scaffold

In an ex vivo rat model of global ischemia-reperfusion injury, Necrostatin-5 (2.46 mg/kg i.p.) reduced myocardial infarct size to 37 ± 9.2% of the area at risk, compared to 34 ± 7.8% for Necrostatin-1 (p < 0.05 vs. control 58 ± 8.6%) [1][2]. The difference between Nec-5 and Nec-1 in this model was not statistically significant, demonstrating that Nec-5 achieves comparable in vivo efficacy to the benchmark inhibitor but via an orthogonal chemotype.

Cardiovascular Research Ischemia-Reperfusion Injury Organ Preservation

In Vivo Survival Benefit in Bacterial Pneumonia Model Not Demonstrated for All Necrostatins

In a murine model of Serratia marcescens-induced pneumonia, Necrostatin-5 (100 μM, i.p.) improved survival outcomes, whereas equivalent data for Necrostatin-1 or other necrostatins in this specific infectious context are not reported . This indicates a potential application-specific advantage for Nec-5 in host-directed antibacterial research.

Infectious Disease Host-Directed Therapy Pneumonia

Absence of IDO Off-Target Inhibition Distinguishes Nec-5 from Nec-1

Necrostatin-1 and its analog Nec-1i inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, confounding interpretation of RIPK1-dependent phenotypes [1]. As a structurally unrelated chemotype, Necrostatin-5 is not expected to exhibit IDO inhibition, although direct quantitative IDO inhibition data for Nec-5 have not been published [2].

Immunometabolism Off-Target Profiling Chemical Probe Selectivity

Favorable Aqueous Solubility for In Vivo Formulation Compared to Necrostatin-1

Necrostatin-5 exhibits solubility of >10 mg/mL in DMSO and can be formulated to 25 mM in DMSO . In contrast, Necrostatin-1 demonstrates lower solubility in DMSO (~4 mg/mL) and requires specialized vehicles for in vivo administration . This superior solubility facilitates preparation of concentrated stock solutions for both in vitro and in vivo applications.

Formulation Science In Vivo Pharmacology Drug Delivery

Recommended Scientific and Procurement Scenarios for Necrostatin-5 Utilization


Orthogonal Chemical Validation of RIPK1-Dependent Necroptosis

Procure Necrostatin-5 for use as a structurally distinct tool compound alongside Necrostatin-1 in target validation studies. Its benzothieno-pyrimidinone scaffold and indirect RIPK1 inhibition mechanism provide a critical orthogonal control, reducing the likelihood that observed phenotypes arise from compound-specific off-target effects rather than genuine RIPK1 pathway modulation [1]. This is essential for publications in high-impact journals that require multi-compound validation.

Cardiac Ischemia-Reperfusion Injury and Organ Preservation Research

Utilize Necrostatin-5 in ex vivo and in vivo models of myocardial ischemia-reperfusion injury, where it has demonstrated infarct size reduction comparable to Necrostatin-1 (37% vs. 34% infarct area, p < 0.05 vs. control) [2]. Its favorable solubility profile (>10 mg/mL in DMSO) facilitates preparation of dosing solutions for intraperitoneal administration in rodent models .

Bacterial Pathogenesis Studies Involving Necroptotic Cell Death

Select Necrostatin-5 for investigating host cell death pathways during bacterial infection, particularly in models where Serratia marcescens or other pathogens induce RIPK1-dependent necroptosis . Nec-5 has demonstrated in vivo survival benefit in S. marcescens pneumonia, positioning it as a preferred tool for host-directed antibacterial research where other necrostatins lack published efficacy data .

Immunology Studies Requiring Avoidance of IDO-Mediated Confounding Effects

Choose Necrostatin-5 for experiments in immunocompetent models or immune cell assays where IDO activity could confound results. Unlike Necrostatin-1, which potently inhibits IDO and alters tryptophan metabolism [3], the structurally unrelated Nec-5 scaffold eliminates this off-target liability, ensuring that observed effects are attributable to RIPK1 inhibition rather than immunometabolic modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necrostatin-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.